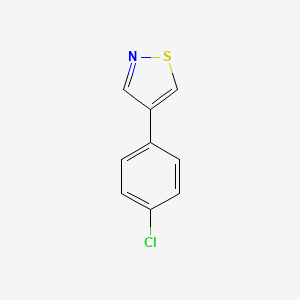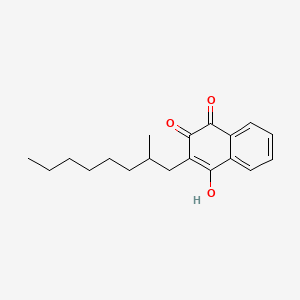
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is an organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a hydroxy group and a methyloctyl side chain attached to the naphthoquinone core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone typically involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 2-methyloctyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation to form corresponding quinones.
Reduction: The naphthoquinone core can be reduced to form hydroquinones.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxy and methyloctyl positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as oxidoreductases and transferases, affecting their activity.
Pathways Involved: It can modulate oxidative stress pathways, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects.
Comparación Con Compuestos Similares
2-Hydroxy-1,4-naphthoquinone: Lacks the methyloctyl side chain, leading to different biological activities.
3-Methyl-2-hydroxy-1,4-naphthoquinone: Similar structure but with a methyl group instead of a methyloctyl group.
Uniqueness: 2-Hydroxy-3-(2-methyloctyl)-1,4-naphthoquinone is unique due to its specific side chain, which imparts distinct physicochemical properties and biological activities compared to other naphthoquinones.
Propiedades
Número CAS |
3568-91-0 |
|---|---|
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
4-hydroxy-3-(2-methyloctyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C19H24O3/c1-3-4-5-6-9-13(2)12-16-17(20)14-10-7-8-11-15(14)18(21)19(16)22/h7-8,10-11,13,20H,3-6,9,12H2,1-2H3 |
Clave InChI |
OCFLQPHYDHBHOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


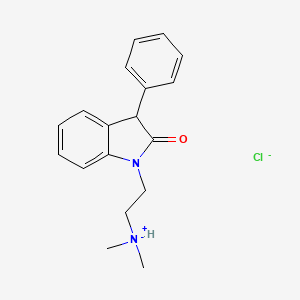
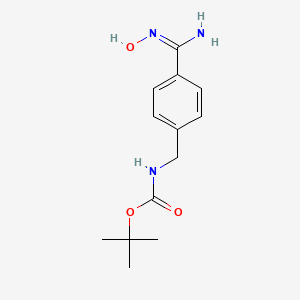
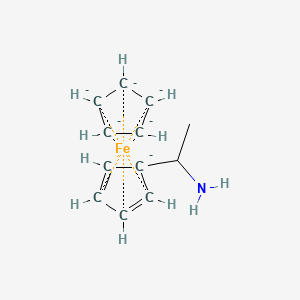
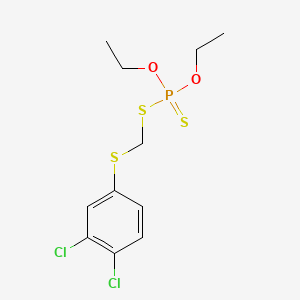

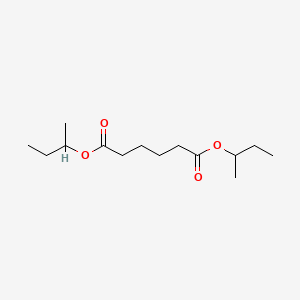
![4-[4-(Acetylsulfamoyl)anilino]-4-oxobutanoate;2-hydroxyethylazanium](/img/structure/B13749729.png)
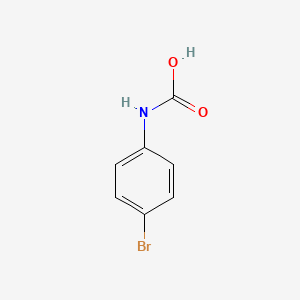
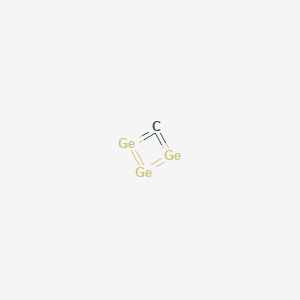
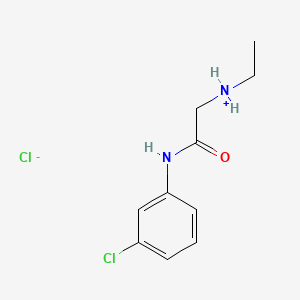
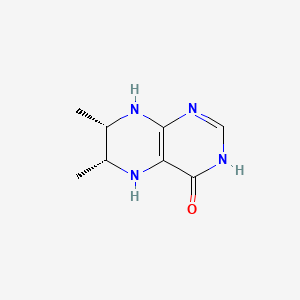
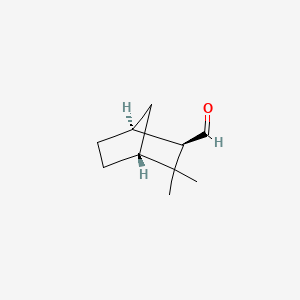
![2,3-Bis{[tert-butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B13749769.png)
